molecular formula C19H31ClN2O4 B12763647 Carbamic acid, (2-(hexyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride CAS No. 112922-98-2

Carbamic acid, (2-(hexyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride

Cat. No.: B12763647
CAS No.: 112922-98-2
M. Wt: 386.9 g/mol
InChI Key: LOIUFDPZODENJS-UHFFFAOYSA-N
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Description

Carbamic acid, (2-(hexyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride is a chemical compound with the molecular formula C19H30N2O4·HCl . This compound is known for its unique structure, which includes a carbamic acid ester linked to a morpholine ring and a hexyloxyphenyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (2-(hexyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride typically involves the reaction of 2-(hexyloxy)phenyl isocyanate with 2-(4-morpholinyl)ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (2-(hexyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Carbamic acid, (2-(hexyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, (2-(hexyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to carbamic acid, (2-(hexyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its specific hexyloxyphenyl group, which imparts unique chemical properties and reactivity. This makes it particularly valuable in certain synthetic and research applications .

Properties

CAS No.

112922-98-2

Molecular Formula

C19H31ClN2O4

Molecular Weight

386.9 g/mol

IUPAC Name

2-morpholin-4-ylethyl N-(2-hexoxyphenyl)carbamate;hydrochloride

InChI

InChI=1S/C19H30N2O4.ClH/c1-2-3-4-7-13-24-18-9-6-5-8-17(18)20-19(22)25-16-12-21-10-14-23-15-11-21;/h5-6,8-9H,2-4,7,10-16H2,1H3,(H,20,22);1H

InChI Key

LOIUFDPZODENJS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=CC=C1NC(=O)OCCN2CCOCC2.Cl

Origin of Product

United States

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